2-Chloro-5-methylthiazole-4-carbaldehyde
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Overview
Description
2-Chloro-5-methylthiazole-4-carbaldehyde is a chemical compound with the molecular formula C5H4ClNOS and a molecular weight of 161.61 . It is used in various chemical reactions and has a storage temperature requirement of being refrigerated .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-methylthiazole-4-carbaldehyde is1S/C5H4ClNOS/c1-3-4(2-8)7-5(6)9-3/h2H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Chloro-5-methylthiazole-4-carbaldehyde has a molecular weight of 161.61 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which can be synthesized from 2-Chloro-5-methylthiazole-4-carbaldehyde, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Activity
Compounds containing the thiazole ring have been found to exhibit anti-inflammatory activity . This suggests that they could be used in the development of drugs to treat conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives have been found to possess antimicrobial activity . For example, certain thiazole derivatives synthesized from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde exhibited promising antimicrobial activities against strains of bacteria such as Bacillus subtilis, Bacillus megaterium, and Escherichia coli .
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . This suggests that they could be used in the development of new antifungal medications.
Antiviral Activity
Compounds containing the thiazole ring have been found to exhibit antiviral activity . This suggests that they could be used in the development of new antiviral medications.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests that they could be used in the development of new cancer treatments.
Insecticidal Effects
A group of researchers produced a category of pyrazoleoximes with a modified thiazole ring using 2-chloro-5-chloromethylthiazole as the starting material. The bioassay results revealed that few compounds had promising insecticidal effects .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to participate in various biochemical reactions, indicating that this compound may interact with its targets through similar mechanisms .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological processes , suggesting that this compound may affect multiple pathways.
Result of Action
Given the diverse biological activities of thiazole derivatives , this compound may induce a variety of molecular and cellular effects.
properties
IUPAC Name |
2-chloro-5-methyl-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDBHPQFMSDLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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